5-(4-Methylphenyl)hexan-2-one
Description
5-(4-Methylphenyl)hexan-2-one is a substituted ketone featuring a six-carbon aliphatic chain with a ketone group at position 2 and a 4-methylphenyl substituent at position 4. Its molecular formula is C₁₃H₁₈O, with a molar mass of 190.28 g/mol. The compound’s structure combines aromatic and aliphatic moieties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research.
Properties
CAS No. |
7511-95-7 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
5-(4-methylphenyl)hexan-2-one |
InChI |
InChI=1S/C13H18O/c1-10-4-8-13(9-5-10)11(2)6-7-12(3)14/h4-5,8-9,11H,6-7H2,1-3H3 |
InChI Key |
ZIDUJCHAYXSXNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)CCC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(4-Methylphenyl)hexan-2-one involves the Friedel-Crafts acylation reaction. This reaction typically uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:
Preparation of the Acyl Chloride: The acyl chloride is prepared by reacting hexanoic acid with thionyl chloride.
Friedel-Crafts Acylation: The acyl chloride is then reacted with 4-methylbenzene in the presence of aluminum chloride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-(4-Methylphenyl)hexan-2-one has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a precursor for drug development.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)hexan-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The unique properties of 5-(4-Methylphenyl)hexan-2-one emerge when compared to compounds with analogous backbones or substituent variations. Below is a detailed analysis:
Structural Analogues with Varying Substituent Positions
Key Observations :
- Substituent Position: The position of methyl or methoxy groups on the phenyl ring significantly impacts biological activity. For example, 5-(3-Methoxyphenyl)hexanoic acid shows moderate anti-inflammatory effects, whereas 4-methylphenyl derivatives may prioritize lipophilicity for membrane penetration .
- Functional Groups: The ketone group in this compound offers distinct reactivity (e.g., nucleophilic additions) compared to carboxylic acids or esters in analogues like ethyl 2-acetyl-2-methyl-5-oxohexanoate .
Impact of Ring Saturation and Functional Groups
Key Observations :
- Unsaturation : Compounds with double bonds (e.g., 5-hexen-2-one derivatives) exhibit higher reactivity in cycloaddition or oxidation reactions compared to fully saturated analogues .
- Multiple Functional Groups: Ethyl 2-acetyl-2-methyl-5-oxohexanoate’s dual ketone and ester groups broaden its utility in multi-step syntheses but reduce stability under acidic conditions .
Key Observations :
- Heterocyclic vs. Aliphatic Chains : Thiadiazole- or furan-containing compounds (e.g., ) often show higher specificity in targeting enzymes compared to aliphatic ketones like this compound.
- Lipophilicity : The 4-methylphenyl group in the target compound may enhance membrane permeability, favoring passive diffusion in drug delivery systems .
Data Tables Summarizing Key Comparisons
Table 1: Physical and Chemical Properties
| Property | This compound | 5-Hexen-2-one, 4-methyl-1-phenyl | 1-(5-Fluoro-2-methylphenyl)hexan-1-one |
|---|---|---|---|
| Boiling Point | ~250–270°C (estimated) | 220–235°C | 260–280°C |
| Solubility | Low in water; high in DCM | Moderate in ethanol | Low in water; high in acetone |
| Reactivity | Stable under basic conditions | Prone to oxidation at double bond | Susceptible to nucleophilic substitution |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
